4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives involves several key steps and methodologies. For instance, a series of 1,3,4-thiadiazole derivatives, related structurally to the compound of interest, were synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid through cyclization of the carboxylic acid group with thiosemicarbazide, showcasing the compound's potential for derivative synthesis and antimicrobial activity (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Molecular Structure Analysis

The molecular structure of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, a study on a similar molecule, 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, revealed its crystal structure, demonstrating the impact of molecular structure on the compound's properties and activities (Tamer et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid often result in the formation of novel compounds with diverse properties. A study on the synthesis of methyl 2-amino-4-(methoxymethyl)thiazole-5-carboxylate, a derivative, provides insight into the compound's reactivity and potential for further chemical transformations (Kennedy et al., 1999).

Physical Properties Analysis

The physical properties of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. For instance, the crystal structure and physical properties of similar compounds have been studied to determine their potential applications (Muche, Müller, & Hołyńska, 2018).

Scientific Research Applications

Corrosion Inhibition

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid and its derivatives have been studied for their potential as corrosion inhibitors. The inhibition activity of new thiazole hydrazones, including 4-(4-methoxyphenyl)-thiazole-2-carboxylic acid derivatives, towards mild steel corrosion in acid media was investigated using various techniques. These compounds showed effective suppression of both anodic and cathodic processes of mild steel corrosion in acid solutions, acting as mixed-type inhibitors. The adsorption of these inhibitors on the metal surface followed the Langmuir adsorption isotherm, indicating a strong interaction between the inhibitors and the metal surface. Quantum chemical parameters correlated well with the experimental data, suggesting that the electronic properties of these compounds play a significant role in their inhibition efficiency (Turuvekere K. Chaitra, K. Mohana, D. M. Gurudatt, H. C. Tandon, 2016).

Synthesis of Novel Derivatives

Research into the synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates has been conducted. These studies are important for exploring the chemical properties and potential applications of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives in various fields, including material science and pharmaceuticals. The preparation of these derivatives involves several steps, including reactions with different reagents to introduce various functional groups, which can significantly alter the properties and applications of the resulting compounds (N. Khalifa, E. Nossier, M. Al-Omar, 2017).

Antimicrobial Applications

The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid highlight the potential of 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid derivatives in developing new antimicrobial agents. These derivatives have shown significant activity against various strains of microbes, suggesting their potential in addressing the growing issue of antimicrobial resistance (M. Noolvi, H. Patel, S. Kamboj, S. Cameotra, 2016).

Supramolecular Aggregation Behaviour

The study of the supramolecular aggregation behaviour of bioactive thiazolidine-4-carboxylic acid derivatives, including those related to 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid, offers insights into the formation of molecular assemblies. These assemblies have potential applications in gas storage, biosensing, and template catalysis, highlighting the versatility of thiazole derivatives in materials science (R. M. Jagtap, S. Pardeshi, Aiman Nabi, Z. Hussain, S. H. Mir, M. Rizvi, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds may interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

This could lead to changes in cellular processes, such as reducing inflammation or protecting neurons from damage .

Biochemical Pathways

Related compounds have been shown to inhibit the nf-kb inflammatory pathway , which could potentially reduce inflammation and provide neuroprotection .

Result of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties . These effects could potentially be beneficial in the treatment of neurodegenerative diseases and other conditions characterized by inflammation and neuronal damage .

properties

IUPAC Name |

4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQVZIBTYDJJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564528 | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

CAS RN |

123971-42-6 | |

| Record name | 4-(4-Methoxyphenyl)-2-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123971-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

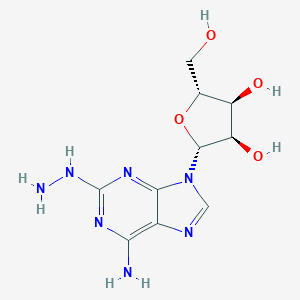

![1,8-Dimethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B43779.png)

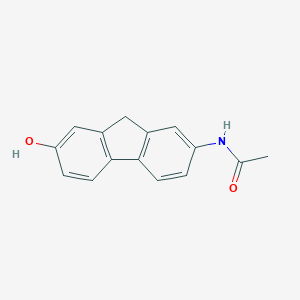

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)

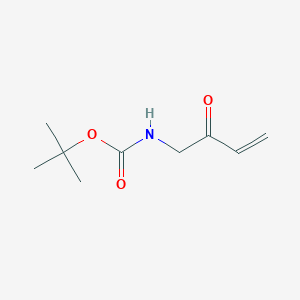

![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)